Product packaging for 2-Acetoxy-1-ethoxypropane, (S)-(Cat. No.:CAS No. 609847-68-9)

2-Acetoxy-1-ethoxypropane, (S)-

Cat. No.: B15187059
CAS No.: 609847-68-9
M. Wt: 146.18 g/mol
InChI Key: LIPRQQHINVWJCH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Chiral Acetates and Ethers in Asymmetric Synthesis

Asymmetric synthesis is a branch of organic chemistry focused on the selective production of a single enantiomer of a chiral product. uwindsor.ca This control over stereochemistry is crucial, as different enantiomers can exhibit vastly different biological activities. mdpi.com Chiral acetates and ethers are integral components in many asymmetric synthesis strategies, serving various roles:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

Chiral Building Blocks: Enantiomerically pure compounds containing acetate (B1210297) or ether functionalities can serve as starting materials for the synthesis of more complex chiral molecules. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars that can be used for this purpose.

Chiral Catalysts and Ligands: Chiral ethers, particularly crown ethers and their derivatives, have been developed as effective catalysts in asymmetric reactions. nih.govmdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com Similarly, chiral molecules can act as ligands that coordinate to a metal center, forming a chiral catalyst capable of inducing high levels of enantioselectivity. acs.org

Chiral Solvents: While less common, chiral solvents can be used to influence the stereochemical course of a reaction by creating a chiral environment.

The presence of both an ether and an acetate group in (S)-2-Acetoxy-1-ethoxypropane makes it a molecule of potential interest within this framework, although its specific applications have yet to be explored.

The Significance of Enantiomerically Pure Organic Compounds in Contemporary Research

The demand for enantiomerically pure compounds has grown significantly, especially within the pharmaceutical industry. researchgate.net The biological systems in the human body, such as enzymes and receptors, are themselves chiral and therefore interact differently with the two enantiomers of a chiral drug. mdpi.com This can lead to one enantiomer (the eutomer) having the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause harmful side effects. mdpi.comwikipedia.org

A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was found to be a potent teratogen. Another example is the pain reliever ibuprofen, where the (S)-enantiomer is responsible for the anti-inflammatory effect. acs.org Although the (R)-enantiomer can convert to the (S)-form in the body, the use of the pure (S)-enantiomer can lead to a faster onset of action. acs.org

This necessity for enantiomeric purity has driven the development of advanced techniques for asymmetric synthesis and chiral separation. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for the development of single-enantiomer drugs, and a significant majority of new chiral drugs are now approved as single enantiomers. mdpi.comresearchgate.net This trend underscores the critical importance of producing and analyzing enantiomerically pure compounds in modern therapeutic and research contexts. mdpi.com

Identification of Current Research Gaps and Future Academic Directions for (S)-2-Acetoxy-1-ethoxypropane

A thorough review of the scientific literature reveals a significant research gap concerning (S)-2-Acetoxy-1-ethoxypropane. While its racemic form is known and used as a solvent in products like paints and coatings, there is a notable lack of studies on the synthesis, properties, and potential applications of the enantiomerically pure (S)-form. chemicalbook.com

This presents several opportunities for future academic investigation:

Asymmetric Synthesis: Developing a novel, efficient, and stereoselective synthesis for (S)-2-Acetoxy-1-ethoxypropane would be a valuable academic exercise. This could involve the use of chiral catalysts, enzymes (biocatalysis), or starting from a chiral precursor.

Chiral Building Block: Research could be directed towards exploring the utility of (S)-2-Acetoxy-1-ethoxypropane as a chiral building block in the synthesis of more complex and potentially bioactive molecules. Its bifunctional nature (ether and acetate) could allow for a range of chemical transformations.

Stereoselective Reactions: The compound could be used as a model substrate to study the mechanisms of stereoselective reactions. For instance, investigating the enzymatic hydrolysis of the acetate group could reveal enzymes with high enantioselectivity.

Material Science: The physical properties of the pure enantiomer could be compared to the racemic mixture. In some cases, enantiomerically pure compounds can exhibit different material properties, such as in the formation of liquid crystals or polymers.

The future of asymmetric synthesis is moving towards more sustainable and efficient methods, including green chemistry approaches and biocatalysis. chiralpedia.com Investigating (S)-2-Acetoxy-1-ethoxypropane within this modern context could yield novel and interesting chemical insights, filling a clear void in the current body of scientific knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B15187059 2-Acetoxy-1-ethoxypropane, (S)- CAS No. 609847-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609847-68-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[(2S)-1-ethoxypropan-2-yl] acetate

InChI

InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

LIPRQQHINVWJCH-LURJTMIESA-N

Isomeric SMILES

CCOC[C@H](C)OC(=O)C

Canonical SMILES

CCOCC(C)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiopure S 2 Acetoxy 1 Ethoxypropane

Enantioselective Synthesis Strategies

Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), have been successfully employed in the enantioselective acylation of racemic secondary alcohols. amazonaws.comacs.org In a potential synthetic route to (S)-2-acetoxy-1-ethoxypropane, a chiral NHC could catalyze the acylation of racemic 1-ethoxy-2-propanol (B74678). The catalyst would preferentially activate one enantiomer of the alcohol, leading to the formation of the corresponding (R)- or (S)-acetate with high enantiomeric excess, leaving the unreacted alcohol enriched in the other enantiomer.

Cooperative catalytic systems, combining a chiral amine, a transition metal, and a Brønsted acid, have also proven effective in highly stereoselective cross-aldol reactions. rsc.org Such a system could potentially be adapted for the synthesis of precursors to (S)-2-acetoxy-1-ethoxypropane. For instance, a prolinol ether-Cu(I)-benzoic acid system could catalyze the asymmetric aldol (B89426) reaction between an aldehyde and an ynal to generate a chiral propargylic alcohol with high diastereo- and enantioselectivity, which could then be converted to the target molecule. rsc.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of (S)-2-acetoxy-1-ethoxypropane, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a two-carbon fragment. Subsequent diastereoselective alkylation with an ethylating agent would establish the desired stereocenter. Removal of the auxiliary would then yield a precursor to the target molecule. While this is a well-established strategy for asymmetric synthesis, specific examples for the synthesis of (S)-2-acetoxy-1-ethoxypropane are not prominently featured in the literature.

Biocatalysis, particularly the use of lipases for kinetic resolution, is a highly effective method for obtaining enantiomerically pure alcohols and their corresponding acetates. jocpr.com In the case of (S)-2-acetoxy-1-ethoxypropane, the kinetic resolution of racemic 1-ethoxy-2-propanol is a key strategy. This involves the enantioselective acylation of the alcohol using a lipase (B570770) as the catalyst.

Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase are known to exhibit high enantioselectivity in the acylation of secondary alcohols. mdpi.comresearchgate.net The lipase preferentially acylates one enantiomer of the racemic alcohol, typically the (R)-enantiomer, leaving the unreacted (S)-alcohol in high enantiomeric purity. The resulting (S)-1-ethoxy-2-propanol can then be easily separated from the (R)-acetate and subsequently acetylated to yield (S)-2-acetoxy-1-ethoxypropane. Vinyl acetate (B1210297) is often used as an acyl donor because the byproduct, acetaldehyde, is volatile. youtube.com

Below is a table summarizing the kinetic resolution of similar secondary alcohols using various lipases, which illustrates the potential effectiveness of this method for producing the precursor to (S)-2-acetoxy-1-ethoxypropane.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase Source Substrate Acyl Donor Conversion (%) Enantiomeric Excess (ee) of Product Reference
Pseudomonas fluorescens rac-Indanol Vinyl Acetate ~50 >99% for (S)-alcohol mdpi.com
Candida antarctica B rac-1-Phenylethanol Vinyl Acetate ~50 >99% for (R)-acetate jocpr.com
Thermomyces lanuginosus rac-Indanol Vinyl Acetate ~50 >99% for (S)-alcohol mdpi.com
Aspergillus niger rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate Water (hydrolysis) ~50 >99% for (S)-acetate mdpi.com

The synthesis of (S)-2-acetoxy-1-ethoxypropane can also be achieved by starting with a readily available chiral precursor, a strategy often referred to as a "chiral pool" synthesis. iupac.org A common and inexpensive chiral starting material is ethyl (S)-lactate.

A potential synthetic sequence would involve the reduction of the ester and carboxylic acid functionalities of ethyl (S)-lactate to yield (S)-propane-1,2-diol. This can be followed by a selective protection of the primary alcohol, for example, as a trityl ether. The remaining secondary alcohol can then be etherified to introduce the ethyl group. Finally, deprotection of the primary alcohol and acetylation of the secondary alcohol would yield the desired (S)-2-acetoxy-1-ethoxypropane. This method has the advantage of transferring the well-defined stereochemistry of the starting material to the final product.

Optimization of Reaction Conditions for Enhanced Stereocontrol

The choice of solvent can have a profound impact on the enantioselectivity and diastereoselectivity of a reaction. In lipase-catalyzed kinetic resolutions, non-polar, hydrophobic solvents such as hexane (B92381), heptane, or toluene (B28343) are generally preferred. researchgate.net These solvents help to maintain the active conformation of the enzyme and can lead to higher enantioselectivity. nih.gov In contrast, polar solvents can sometimes strip essential water from the enzyme, leading to denaturation and loss of activity or selectivity.

For other types of asymmetric reactions, the optimal solvent can vary. In some organolithium-based reactions mediated by chiral ligands like (-)-sparteine, non-polar solvents like cumene (B47948) or hexane lead to higher enantiomeric excesses compared to coordinating solvents like diethyl ether or THF. researchgate.net The effect of the solvent is highly dependent on the specific reaction, catalyst, and substrate.

Table 2: Effect of Solvent on Enantioselectivity in Asymmetric Reactions

Reaction Type Catalyst/Ligand Solvent Enantiomeric Excess (ee) / Enantiomeric Ratio (E) Reference
Lipase-catalyzed resolution Candida antarctica lipase B n-Heptane E > 200 nih.gov
Lipase-catalyzed resolution Candida antarctica lipase B Acetonitrile Lower E value researchgate.net
Carbolithiation n-BuLi/(-)-Sparteine Hexane 75% ee researchgate.net
Carbolithiation n-BuLi/(-)-Sparteine Diethyl ether 32% ee researchgate.net
Pd-catalyzed carboetherification Pd(OAc)2/Trost Ligand Toluene 92% ee acs.org
Pd-catalyzed carboetherification Pd(OAc)2/Trost Ligand Ethyl Acetate 88% ee acs.org

Influence of Temperature and Pressure on Stereochemical Outcome

The stereoselectivity of a chemical reaction is governed by the difference in the activation energies of the pathways leading to the different stereoisomers. Both temperature and pressure are critical physical parameters that can be manipulated to influence this energy landscape and, consequently, the stereochemical outcome of the synthesis of (S)-2-Acetoxy-1-ethoxypropane.

The synthesis of enantiopure (S)-2-Acetoxy-1-ethoxypropane is often achieved through the kinetic resolution of racemic 1-ethoxy-2-propanol. This process typically involves the use of a chiral catalyst, such as a lipase, to selectively acylate one enantiomer, leaving the other unreacted. The enantioselectivity of such reactions is generally temperature-dependent. wikipedia.org In many cases, lower reaction temperatures lead to higher enantioselectivity because the difference in the activation energies between the two enantiomers becomes more significant relative to the available thermal energy. wikipedia.org However, the relationship is not always linear, and in some asymmetric catalytic systems, an increase in temperature has been observed to enhance enantioselectivity, a phenomenon attributed to complex thermodynamic and kinetic factors. acs.orgrsc.org For the enzymatic resolution of 1-ethoxy-2-propanol, a systematic study of the effect of temperature on the enantiomeric excess (e.e.) of the resulting (S)-2-Acetoxy-1-ethoxypropane would be crucial for process optimization.

High pressure is another tool that can be employed to influence reaction rates and selectivities in asymmetric catalysis. acs.orguw.edu.pl Increased pressure can accelerate reactions with a negative activation volume, which is often the case for bond-forming reactions. acs.org While the primary effect of pressure is on the reaction rate, it can also impact enantioselectivity, particularly in systems where the transition states leading to the different enantiomers have different volumes. acs.orgacs.org The application of high pressure to the enantioselective synthesis of (S)-2-Acetoxy-1-ethoxypropane could potentially lead to higher yields and improved enantioselectivity, especially in sterically hindered systems. acs.org

A hypothetical study on the effect of temperature and pressure on the enzymatic kinetic resolution of racemic 1-ethoxy-2-propanol to yield (S)-2-Acetoxy-1-ethoxypropane could yield data such as that presented in Table 1.

Table 1: Illustrative Influence of Temperature and Pressure on the Enantioselective Acylation of 1-Ethoxy-2-propanol This data is representative and intended to illustrate potential trends.

Temperature (°C)Pressure (MPa)Conversion (%)Enantiomeric Excess (e.e.) of (S)-2-Acetoxy-1-ethoxypropane (%)
200.14592
300.14888
400.15085
201005594
301006091
401006589

Optimization of Catalyst/Reagent Loading and Reaction Kinetics

The kinetics of enzymatic resolutions can be complex, often following Michaelis-Menten kinetics for each enantiomer. tandfonline.comtandfonline.com The rate of conversion and the resulting enantiomeric excess are functions of the initial substrate concentrations, enzyme concentration (catalyst loading), and the kinetic parameters of the enzyme for each enantiomer. tandfonline.com A lower catalyst loading is generally desirable to minimize costs, but it must be sufficient to achieve a reasonable reaction rate. High-throughput screening methods can be employed to rapidly evaluate different catalyst loadings and reaction conditions to identify the optimal parameters. numberanalytics.com

The study of reaction kinetics provides valuable insights into the mechanism of the catalytic cycle and helps in designing strategies to improve the process. For the enzymatic acylation of 1-ethoxy-2-propanol, understanding the kinetic parameters for both the (R) and (S) enantiomers allows for the prediction of the reaction course and the optimization of conditions to maximize the yield of the desired (S)-ester while maintaining high enantiomeric excess. tno.nlacs.org

Table 2 presents a hypothetical dataset from a study aimed at optimizing the catalyst loading for the kinetic resolution of racemic 1-ethoxy-2-propanol.

Table 2: Representative Data for the Optimization of Catalyst Loading in the Kinetic Resolution of 1-Ethoxy-2-propanol This data is hypothetical and for illustrative purposes.

Catalyst Loading (mg/mmol substrate)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) of (S)-2-Acetoxy-1-ethoxypropane (%)
1243598
5124595
1084993
1565092

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of (S)-2-Acetoxy-1-ethoxypropane provides a valuable case study for the application of these principles to produce fine chemicals sustainably.

Development of Solvent-Free or Low-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste generation. researchgate.netrsc.org The development of solvent-free or low-solvent methodologies for the synthesis of (S)-2-Acetoxy-1-ethoxypropane is therefore a critical area of research.

Solvent-free esterification reactions have been successfully developed using various catalytic systems. researchgate.netnih.govmdpi.com These methods often involve using one of the reactants in excess to act as the solvent or employing techniques like ball milling to facilitate the reaction in the solid state. nih.gov For the synthesis of (S)-2-Acetoxy-1-ethoxypropane, a solvent-free approach could involve the direct reaction of 1-ethoxy-2-propanol with an acylating agent in the presence of a solid-supported catalyst, which can be easily recovered and reused. mdpi.com Surfactant-combined catalysts have also been shown to be effective in promoting esterification at room temperature without the need for a solvent. rsc.org

Research into Sustainable Catalyst and Reagent Development

The development of sustainable catalysts and reagents is a crucial aspect of green chemistry. mdpi.comrsc.org For the enantioselective synthesis of (S)-2-Acetoxy-1-ethoxypropane, research is focused on replacing traditional, often hazardous, catalysts and reagents with more environmentally friendly alternatives.

Biocatalysis, utilizing enzymes such as lipases, offers a highly sustainable approach. nih.govconfex.comnih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable resources. unimi.it The use of immobilized enzymes further enhances their sustainability by allowing for easy separation and reuse. nih.govwikipedia.org

In addition to biocatalysts, research into heterogeneous solid acid catalysts is also promising. mdpi.comacs.org These catalysts, such as sulfonated resins or metal oxides supported on porous materials, are non-corrosive, can be easily separated from the reaction mixture, and are often reusable, reducing waste and processing costs. mdpi.comriken.jp The development of catalysts from abundant and non-toxic metals is another active area of research aimed at improving the sustainability of chemical synthesis. acs.org The use of renewable feedstocks for the synthesis of both the target molecule and the reagents is also a key consideration in sustainable catalyst and reagent development. acs.org

Sophisticated Spectroscopic and Stereochemical Characterization of S 2 Acetoxy 1 Ethoxypropane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral molecule like (S)-2-Acetoxy-1-ethoxypropane, advanced NMR methods provide deep insights into its three-dimensional structure and purity.

Application of 2D NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of (S)-2-Acetoxy-1-ethoxypropane and establishing its connectivity. huji.ac.illongdom.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgyoutube.com In the case of (S)-2-Acetoxy-1-ethoxypropane, a COSY spectrum would reveal correlations between the methine proton at the chiral center (C2) and the protons of the adjacent methyl group (C3) and methylene (B1212753) group (C1). It would also show correlations within the ethoxy group, specifically between the methylene and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. youtube.comemerypharma.com An HSQC spectrum is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methine at the chiral center will show a cross-peak with the corresponding carbon signal, confirming their direct connection. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. youtube.comscience.gov HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. emerypharma.com For (S)-2-Acetoxy-1-ethoxypropane, HMBC correlations would be observed between the protons of the acetyl methyl group and the carbonyl carbon of the acetoxy group, as well as the C2 carbon. Correlations would also be seen between the ethoxy protons and the C1 carbon.

A hypothetical table of expected 2D NMR correlations for (S)-2-Acetoxy-1-ethoxypropane is presented below:

Proton (¹H) SignalCOSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
H1 (CH₂) H2 (CH)C1C2, C(ethoxy CH₃)
H2 (CH) H1 (CH₂), H3 (CH₃)C2C1, C3, C=O
H3 (CH₃) H2 (CH)C3C1, C2
H(ethoxy CH₂) H(ethoxy CH₃)C(ethoxy CH₂)C1, C(ethoxy CH₃)
H(ethoxy CH₃) H(ethoxy CH₂)C(ethoxy CH₃)C(ethoxy CH₂)
H(acetyl CH₃) NoneC(acetyl CH₃)C=O

Utilization of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (ee) of a sample of (S)-2-Acetoxy-1-ethoxypropane, chiral NMR shift reagents can be employed. mit.edulibretexts.org These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.org The interaction forms diastereomeric complexes which, unlike the original enantiomers, have different NMR spectra. mit.edu

The addition of a chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR sample of what is presumed to be pure (S)-2-Acetoxy-1-ethoxypropane would result in a single set of shifted signals. However, if the sample contains the (R)-enantiomer as an impurity, a second set of signals corresponding to the diastereomeric complex with the (R)-enantiomer will appear. The ratio of the integrals of a corresponding signal for the two diastereomeric complexes directly provides the enantiomeric ratio, from which the enantiomeric excess can be calculated. slideshare.net

Dynamic NMR Studies for Conformational Analysis and Interconversion

Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the rates of conformational changes in molecules. doi.org For (S)-2-Acetoxy-1-ethoxypropane, DNMR studies could provide information about the rotational barriers around the C1-C2 and C2-O bonds.

By acquiring NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where the rate of interconversion between different conformers is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, leading to the broadening of signals and eventual decoalescence into separate signals for each conformer at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational interconversion can be calculated. doi.org

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For (S)-2-Acetoxy-1-ethoxypropane, the IR spectrum would be expected to show characteristic absorption bands. A strong band in the region of 1735-1750 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹. A vapor phase IR spectrum for the racemic mixture of 2-acetoxy-1-ethoxypropane (B1265966) is available in the PubChem database. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information. The C=O stretch is also Raman active. The C-C backbone and C-H bending vibrations would also be observable.

A summary of expected vibrational frequencies is provided in the table below:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester) Stretching1735 - 1750
C-O (Ester) Stretching1200 - 1300
C-O (Ether) Stretching1050 - 1150
C-H (Aliphatic) Stretching2850 - 3000

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for characterizing chiral molecules, providing information on enantiomeric purity and absolute configuration.

Optical Rotatory Dispersion (ORD) Studies for Chiral Purity Assessment

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. rsc.org For a pure sample of (S)-2-Acetoxy-1-ethoxypropane, the ORD curve would show a specific pattern of rotation versus wavelength.

The optical purity of a sample can be assessed by comparing its specific rotation at a particular wavelength (commonly the sodium D-line, 589 nm) with the specific rotation of the pure enantiomer. The enantiomeric excess can be calculated using the formula:

% ee = ([α]observed / [α]max) * 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A plain ORD curve, where the magnitude of rotation smoothly increases towards shorter wavelengths, is expected for (S)-2-Acetoxy-1-ethoxypropane as it lacks a chromophore that absorbs in the near-UV-Vis region.

Circular Dichroism (CD) Spectroscopy and Complementary Computational Prediction

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. wvu.eduyoutube.com It measures the differential absorption of left and right-handed circularly polarized light, providing information about the three-dimensional arrangement of atoms. wvu.eduyoutube.com For a molecule like (S)-2-Acetoxy-1-ethoxypropane, which contains a single stereocenter, the CD spectrum provides a unique fingerprint corresponding to its absolute configuration.

In practice, the experimental CD spectrum of (S)-2-Acetoxy-1-ethoxypropane would be recorded. The sign and intensity of the Cotton effects in the spectrum are directly related to the spatial orientation of the chromophores in the vicinity of the chiral center.

To complement the experimental data, computational methods are employed to predict the CD spectrum. mdpi.comnih.gov This typically involves:

Conformational Search: Identifying the most stable conformations of the (S)-2-Acetoxy-1-ethoxypropane molecule using molecular mechanics or density functional theory (DFT) calculations.

TD-DFT Calculations: For each stable conformer, time-dependent density functional theory (TD-DFT) calculations are performed to predict the electronic transitions and their corresponding rotatory strengths.

Spectral Simulation: The predicted spectra for each conformer are then Boltzmann-averaged to generate a final theoretical CD spectrum.

By comparing the experimental CD spectrum with the computationally predicted spectrum for the (S)-configuration, a high degree of confidence in the absolute configuration assignment can be achieved. mdpi.com A good match between the two provides strong evidence that the synthesized or isolated compound is indeed the (S)-enantiomer.

Parameter Description Typical Application for (S)-2-Acetoxy-1-ethoxypropane
Wavelength Range The range of wavelengths over which the CD spectrum is measured.Typically in the UV region where the ester chromophore absorbs.
Cotton Effect The characteristic positive or negative peaks in a CD spectrum.The sign and magnitude of the Cotton effect are indicative of the (S)-configuration.
Molar Ellipticity [θ] A quantitative measure of the CD signal, normalized for concentration and path length.Used for direct comparison between experimental and computational spectra.

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of enantiomers and the assessment of enantiomeric purity. csfarmacie.cznih.gov For (S)-2-Acetoxy-1-ethoxypropane, several chiral chromatographic methods can be employed.

Given the volatility of (S)-2-Acetoxy-1-ethoxypropane, chiral Gas Chromatography (GC) is a highly suitable method for its enantiomeric analysis. gcms.czlibretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Commonly used CSPs for this purpose include cyclodextrin (B1172386) derivatives. libretexts.org The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin.

GC Parameter Typical Conditions Purpose
Column Capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).To provide a chiral environment for enantiomeric discrimination.
Carrier Gas Helium or Hydrogen.To transport the analyte through the column.
Oven Temperature Programmed temperature gradient.To ensure optimal separation and peak shape.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).To detect the eluted enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers and is widely used in the pharmaceutical industry. csfarmacie.cznih.gov Method development for (S)-2-Acetoxy-1-ethoxypropane would involve screening various chiral stationary phases and mobile phase compositions.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds. nih.govyoutube.com The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific CSP and the solubility of the analyte. nih.gov

HPLC Parameter Typical Conditions Purpose
Column Analytical column packed with a chiral stationary phase (e.g., polysaccharide-based).To create diastereomeric interactions with the enantiomers.
Mobile Phase A mixture of solvents (e.g., hexane (B92381)/isopropanol for normal-phase, or acetonitrile/water for reversed-phase).To control the elution strength and selectivity of the separation.
Flow Rate Optimized for best resolution and analysis time.To ensure efficient mass transfer and separation.
Detector UV detector or a chiroptical detector (e.g., CD detector).To monitor the elution of the separated enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing faster and more efficient resolutions. rsc.orgchromatographyonline.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

The low viscosity and high diffusivity of supercritical fluids lead to improved mass transfer and allow for higher flow rates without a significant loss in resolution. researchgate.net For the enantiomeric separation of (S)-2-Acetoxy-1-ethoxypropane, SFC coupled with a chiral stationary phase can offer significant advantages in terms of speed and solvent consumption. rsc.org

SFC Parameter Typical Conditions Purpose
Column Packed column with a chiral stationary phase.To enable chiral recognition.
Mobile Phase Supercritical CO2 with a co-solvent (e.g., methanol (B129727), ethanol).To control the elution strength and solvating power.
Back Pressure Maintained to keep the mobile phase in a supercritical state.To ensure the unique properties of the supercritical fluid are utilized.
Detector UV detector or Mass Spectrometer (MS).To detect the separated enantiomers.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds. For (S)-2-Acetoxy-1-ethoxypropane, HRMS provides the precise molecular mass, which can be used to confirm its elemental composition. The molecular formula of 2-Acetoxy-1-ethoxypropane is C7H14O3, with a calculated monoisotopic mass of 146.0943 g/mol . nih.gov

In addition to the precise mass of the molecular ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.edu By analyzing the fragments, it is possible to deduce the connectivity of the atoms within the molecule. Common fragmentation pathways for esters include alpha-cleavages and McLafferty rearrangements. miamioh.edu

Ion m/z (expected) Possible Fragment Structure
[M]+146.0943C7H14O3
[M - CH3CO]+103.0759C5H11O2
[M - OCH2CH3]+101.0603C5H9O2
[CH3CO]+43.0184C2H3O

X-ray Crystallography for Solid-State Absolute Configuration (if suitable crystalline derivatives can be obtained)

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined, including the absolute stereochemistry.

A significant challenge for applying this method to (S)-2-Acetoxy-1-ethoxypropane is that it is a liquid at room temperature. nih.gov Therefore, to perform X-ray crystallography, a suitable crystalline derivative would need to be synthesized. This could involve introducing a functional group that promotes crystallization, such as a p-nitrobenzoyl group or another aromatic moiety. If a suitable single crystal of a derivative can be grown, X-ray diffraction analysis would provide unequivocal proof of the (S)-configuration.

Theoretical and Computational Chemistry Studies of S 2 Acetoxy 1 Ethoxypropane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the resulting molecular geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the conformational landscape of flexible molecules like (S)-2-Acetoxy-1-ethoxypropane. The molecule's rotatable bonds, specifically the C-C and C-O single bonds, give rise to various spatial arrangements known as conformers.

A systematic conformational search would be the first step, often performed using molecular mechanics and then refining the geometries of the low-energy conformers using DFT. Functionals such as B3LYP or those from the M06 suite, combined with a suitable basis set like 6-31G(d,p) or larger, would be employed to optimize the geometry of each conformer. researchgate.netukm.my The goal is to locate all the stable conformers, which correspond to energy minima on the potential energy surface.

The relative energies of these conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution. For (S)-2-Acetoxy-1-ethoxypropane, one would expect to find several low-energy conformers differing in the torsion angles around the central C-C bond and the C-O ether and ester linkages. The stereochemistry of the chiral center would also influence the relative energies of the conformers. acs.org

Table 1: Hypothetical Relative Energies of (S)-2-Acetoxy-1-ethoxypropane Conformers Calculated with DFT

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1-65° (gauche)0.0045.2
2175° (anti)0.5029.8
368° (gauche)0.2535.0

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of DFT calculations.

For even higher accuracy in the energetic profiles, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals.

These high-level calculations are computationally more demanding and are often used to benchmark the results from DFT or to calculate the energies of a few key conformers with high precision. For a molecule like (S)-2-Acetoxy-1-ethoxypropane, single-point energy calculations with a large basis set (e.g., aug-cc-pVTZ) on the DFT-optimized geometries would provide a very accurate energetic profile.

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility Analysis

While quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. rsc.orgnih.gov

For (S)-2-Acetoxy-1-ethoxypropane, an MD simulation would involve placing the molecule in a simulation box, often with an explicit solvent like water, and allowing it to evolve over a period of nanoseconds or longer. nih.gov The trajectory from the simulation can be analyzed to explore the conformational space accessible to the molecule at a given temperature. This is particularly useful for understanding the flexibility of the ethoxy and acetoxy groups and the transitions between different conformational states. rsc.orgcapes.gov.br

Analysis of the dihedral angle distributions over the course of the simulation would reveal the preferred conformations and the barriers to rotation. documentsdelivered.com The flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can be used to calculate the isotropic shielding constants of the nuclei. nih.govresearchgate.netacs.org These shielding constants can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov By calculating the NMR chemical shifts for different conformers and averaging them based on their Boltzmann populations, a theoretical NMR spectrum can be generated that can be compared with experimental data. bohrium.comresearchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of (S)-2-Acetoxy-1-ethoxypropane

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl C170.5
CH (chiral center)72.1
CH₂ (ethoxy)68.3
CH₃ (acetoxy)21.2
CH₃ (ethoxy)15.4
CH₃ (propyl)16.8

Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of NMR prediction calculations.

For a chiral molecule like (S)-2-Acetoxy-1-ethoxypropane, Circular Dichroism (CD) spectroscopy is a valuable technique for probing its stereochemistry. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the rotational strengths of the electronic transitions. nih.govnih.govresearchgate.net The calculated spectrum can then be compared with the experimental spectrum to determine the absolute configuration of the molecule.

Reactivity Prediction and Transition State Analysis for Key Reactions

Computational chemistry can be used to predict the reactivity of (S)-2-Acetoxy-1-ethoxypropane and to elucidate the mechanisms of its reactions. A key reaction for an ester is hydrolysis, where the ester is cleaved by water to form a carboxylic acid and an alcohol.

To study the hydrolysis of (S)-2-Acetoxy-1-ethoxypropane, computational methods can be used to locate the transition state (TS) for the reaction. acs.orgnih.govic.ac.uk The TS is a first-order saddle point on the potential energy surface that connects the reactants and products. By calculating the energy of the TS relative to the reactants, the activation energy for the reaction can be determined, which provides a measure of the reaction rate. arkat-usa.org

DFT calculations can be used to optimize the geometry of the TS and to perform a vibrational frequency analysis to confirm that it has exactly one imaginary frequency corresponding to the reaction coordinate. nih.gov The reaction pathway can be followed using intrinsic reaction coordinate (IRC) calculations to ensure that the TS connects the correct reactants and products.

Investigation of Solvent Effects on Molecular Conformation and Reactivity using Computational Models

The conformation and reactivity of a molecule can be significantly influenced by the solvent. wikipedia.orgnumberanalytics.com Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. numberanalytics.comacs.orgacs.org These models are computationally efficient and can provide a good description of the average effect of the solvent on the solute. For (S)-2-Acetoxy-1-ethoxypropane, implicit solvent models could be used to study how the relative energies of the conformers and the activation energy for hydrolysis change in different solvents. rsc.orgacs.orgacs.org

Explicit solvent models, on the other hand, treat the solvent molecules individually. wikipedia.orgnumberanalytics.com This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, with greater accuracy. A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often used, where the solute is treated with quantum mechanics and the solvent with a less computationally expensive molecular mechanics force field. rsc.org For studying the hydrolysis of (S)-2-Acetoxy-1-ethoxypropane, an explicit solvent model would be crucial for accurately describing the role of water molecules in the reaction mechanism. acs.orgnih.gov

Reaction Pathways and Mechanistic Investigations Involving S 2 Acetoxy 1 Ethoxypropane

Mechanistic Aspects of Hydrolysis and Transesterification Reactions

The hydrolysis of (S)-2-acetoxy-1-ethoxypropane, involving the cleavage of the ester linkage, can be catalyzed by acids, bases, or enzymes. Each of these catalytic methods proceeds through a different mechanism, leading to variations in reaction kinetics and product formation.

The acid-catalyzed hydrolysis of esters like (S)-2-acetoxy-1-ethoxypropane typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism involves a series of equilibrium steps, starting with the protonation of the carbonyl oxygen of the acetoxy group. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed mechanism is as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen atom by a hydronium ion (H3O+). This step is crucial as it activates the ester towards nucleophilic attack.

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group, converting it into a better leaving group (acetic acid).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid.

Deprotonation: The protonated alcohol product is deprotonated by a water molecule to yield (S)-1-ethoxy-2-propanol and regenerate the acid catalyst.

The kinetics of this reaction are expected to follow a second-order rate law, being first order in both the ester and the acid catalyst. The rate of hydrolysis is influenced by the concentration of the acid catalyst and the temperature.

Illustrative Table of Reaction Parameters: Due to the absence of specific experimental data for (S)-2-acetoxy-1-ethoxypropane, the following table illustrates typical parameters for acid-catalyzed ester hydrolysis.

ParameterTypical Value/Observation
Rate Constant (k)Dependent on temperature and acid concentration
Activation Energy (Ea)Typically in the range of 60-80 kJ/mol
StereochemistryRetention of configuration at the chiral center

Base-catalyzed hydrolysis, or saponification, of (S)-2-acetoxy-1-ethoxypropane proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway is generally faster than acid-catalyzed hydrolysis and is irreversible because the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol product.

The proposed mechanism involves the following steps:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the ethoxide ion is expelled as the leaving group. This is the rate-determining step.

The kinetics of base-catalyzed hydrolysis are typically second order, being first order in both the ester and the hydroxide ion.

Illustrative Table of Kinetic Data: The following table provides an illustrative representation of kinetic data for a typical base-catalyzed ester hydrolysis.

ParameterTypical Value/Observation
Rate Constant (k)Higher than in acid-catalyzed hydrolysis under similar conditions
Activation Energy (Ea)Typically in the range of 40-60 kJ/mol
StereochemistryRetention of configuration at the chiral center

Enzymatic hydrolysis of esters is carried out by a class of enzymes known as esterases or lipases. These enzymes offer high selectivity and operate under mild conditions. The hydrolysis of (S)-2-acetoxy-1-ethoxypropane would likely be catalyzed by a lipase (B570770) with a preference for short-chain fatty acid esters. Some cholesterol esterases, for instance, have shown specificity for short-chain derivatives like acetates. nih.gov

The mechanism of enzymatic hydrolysis by a serine hydrolase, a common type of lipase, involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the active site. The proposed pathway is:

Enzyme-substrate complex formation: The (S)-2-acetoxy-1-ethoxypropane molecule binds to the active site of the enzyme.

Nucleophilic attack: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Formation of an acyl-enzyme intermediate: The intermediate collapses, releasing the alcohol portion ((S)-1-ethoxy-2-propanol) and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing acetic acid and regenerating the free enzyme.

The substrate specificity of the enzyme is a critical factor. An enzyme that can efficiently hydrolyze (S)-2-acetoxy-1-ethoxypropane would need an active site that can accommodate the ethoxy and methyl groups while positioning the ester bond for cleavage. Lipoprotein lipase, for example, is known to catalyze the hydrolysis of p-nitrophenyl butyrate, a small ester, with its activity being influenced by the interfacial environment. nih.gov

Detailed Studies of Substitution Reactions and Stereochemical Outcomes (Retention vs. Inversion)

Substitution reactions at the C2 position of (S)-2-acetoxy-1-ethoxypropane can proceed via SN1 or SN2 mechanisms, with the stereochemical outcome being a key diagnostic tool. A significant feature of this substrate is the potential for neighboring group participation (NGP) by the acetoxy group.

The extent of NGP and the resulting stereochemical outcome are influenced by several factors:

The nature of the nucleophile: Stronger, more reactive nucleophiles tend to favor the NGP pathway, leading to a higher degree of retention. Weaker nucleophiles may favor a more SN1-like pathway, leading to a mixture of retention and inversion (racemization). nih.gov

The electronic nature of the participating group: The ability of the acyloxy group to participate is influenced by the substituents on the acyl group. Less electron-donating groups can lead to a more reactive acetoxonium ion, promoting the NGP pathway. nih.gov

Solvent polarity: Polar, non-nucleophilic solvents can stabilize the acetoxonium ion, favoring the NGP pathway.

In the absence of NGP, a direct SN2 reaction would lead to inversion of configuration at the C2 center. An SN1 reaction, proceeding through a planar carbocation intermediate, would result in a racemic mixture of products (both retention and inversion).

Illustrative Stereochemical Outcomes:

Reaction ConditionPredominant MechanismStereochemical Outcome
Strong NucleophileNeighboring Group Participation (NGP)Retention
Weak NucleophileSN1-likeRacemization (Retention & Inversion)
Aprotic, non-polar solvent, strong nucleophileSN2Inversion

Elucidation of Elimination Reactions and Regioselectivity

(S)-2-Acetoxy-1-ethoxypropane can undergo elimination reactions to form alkenes, primarily through E1 or E2 mechanisms. The regioselectivity of these reactions, determining which of the possible alkene isomers is formed, is a key aspect of their study.

The potential β-hydrogens for elimination are on the C1 and C3 carbons. Elimination involving the C1 proton would lead to 1-ethoxy-1-propene, while elimination of a C3 proton would yield 3-ethoxy-1-propene.

E2 Elimination: This is a concerted, one-step process that requires a strong base. The regioselectivity of the E2 reaction is governed by the steric bulk of the base.

Zaitsev's Rule: With a small, strong base (e.g., ethoxide), the more substituted and thermodynamically more stable alkene is favored. In this case, 1-ethoxy-1-propene would be the major product.

Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the less substituted and kinetically favored alkene is the major product. This would favor the formation of 3-ethoxy-1-propene.

E1 Elimination: This is a two-step process that proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. The first step is the departure of the leaving group (acetate) to form a secondary carbocation at C2. This carbocation can then lose a proton from either C1 or C3. E1 reactions generally follow Zaitsev's rule, leading to the formation of the more stable alkene, 1-ethoxy-1-propene.

Exploration of Cyclization Reactions and Diastereoselectivity

The bifunctional nature of molecules derived from (S)-2-acetoxy-1-ethoxypropane allows for intramolecular cyclization reactions. For instance, hydrolysis of the ester group would yield (S)-1-ethoxy-2-propanol. If the ethoxy group were replaced by a group that could be converted to a carboxylic acid, an intramolecular esterification could lead to the formation of a lactone (a cyclic ester).

The mechanism for such a cyclization, for example, from a hypothetical (S)-4-ethoxy-3-hydroxybutanoic acid, would involve the following steps under acidic conditions:

Protonation of the carboxylic acid: The carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

Intramolecular nucleophilic attack: The hydroxyl group on the same molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Ring closure and formation of a tetrahedral intermediate.

Proton transfer and elimination of water: A proton is transferred to one of the hydroxyl groups of the tetrahedral intermediate, which is then eliminated as a water molecule, leading to the formation of the cyclic lactone.

The diastereoselectivity of such cyclization reactions is of significant interest. The stereochemistry of the starting material will influence the stereochemistry of the newly formed ring. The relative orientation of the substituents on the acyclic precursor will dictate the preferred conformation for cyclization, leading to a specific diastereomer of the cyclic product. rsc.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. pearson.com

Derivatization Reactions for the Generation of Diverse Chiral Synthons

(S)-2-Acetoxy-1-ethoxypropane serves as a versatile chiral building block, or synthon, in organic synthesis. Its value lies in the potential for selective chemical transformations at its three key functional components: the acetate (B1210297) group, the ether linkage, and the stereocenter. Through carefully chosen reaction pathways, a diverse array of other chiral molecules can be synthesized, highlighting its importance in the construction of complex, stereochemically defined target molecules.

Transformations and Modifications of the Acetate Group

The acetate group in (S)-2-Acetoxy-1-ethoxypropane is a primary site for initial derivatization. Its ester functionality allows for a range of transformations to introduce new functional groups while preserving the crucial stereochemistry at the adjacent carbon.

Hydrolysis: The most fundamental transformation is the hydrolysis of the acetate ester to yield (S)-1-ethoxy-2-propanol. This reaction is typically carried out under basic conditions, for example, using an alkali metal hydroxide like potassium hydroxide in a protic solvent such as methanol (B129727) or ethanol. The resulting chiral alcohol is a valuable synthon in its own right, serving as a precursor for further reactions.

Transesterification: This process allows for the direct conversion of the acetate group into other ester functionalities. By reacting (S)-2-Acetoxy-1-ethoxypropane with a different alcohol in the presence of an acid or base catalyst, the acetyl group can be exchanged for a different acyl group. This method provides a straightforward route to a variety of esters with different steric and electronic properties, which can be useful for modulating reactivity in subsequent synthetic steps.

Reduction: The acetate group can be reduced to an alcohol, though this transformation is less common as direct hydrolysis provides a more direct route to the same (S)-1-ethoxy-2-propanol. However, under specific conditions using powerful reducing agents like lithium aluminum hydride (LiAlH4), the ester can be converted to the corresponding alcohol.

Aminolysis: Reaction with amines can lead to the formation of amides. This transformation involves the nucleophilic attack of an amine on the carbonyl carbon of the acetate group, resulting in the displacement of the ethoxypropanol (B1617513) moiety and the formation of a new carbon-nitrogen bond. The conditions for this reaction can be controlled to favor the desired amide product.

Table 1: Selected Transformations of the Acetate Group in (S)-2-Acetoxy-1-ethoxypropane

TransformationReagents and ConditionsProduct
HydrolysisKOH, Methanol/Water(S)-1-ethoxy-2-propanol
TransesterificationR'OH, Acid or Base Catalyst(S)-1-ethoxy-2-propoxy-R'
ReductionLithium Aluminum Hydride (LiAlH4), THF(S)-1-ethoxy-2-propanol
AminolysisR'R''NH, HeatN-acyl-(S)-1-ethoxy-2-propanamine

Chemical Manipulations of the Ether Linkage

The ether linkage in (S)-2-Acetoxy-1-ethoxypropane is generally more stable than the ester group, but it can be cleaved under specific and often harsh reaction conditions. This cleavage can be a strategic step to unmask a diol or to introduce different functional groups at the C1 and C2 positions.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly used to cleave ethers. The reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the halide ion. Depending on the reaction conditions and the substitution pattern of the ether, this can lead to a mixture of products. For (S)-2-Acetoxy-1-ethoxypropane, cleavage would likely yield a halo-substituted propanol (B110389) derivative.

Table 2: Cleavage of the Ether Linkage

ReagentConditionsMajor Products
Hydroiodic Acid (HI)Concentrated, HeatIodoethane and (S)-1-acetoxy-2-propanol
Hydrobromic Acid (HBr)Concentrated, HeatBromoethane and (S)-1-acetoxy-2-propanol

Applications of S 2 Acetoxy 1 Ethoxypropane As a Chiral Building Block in Asymmetric Organic Synthesis

Role in the Synthesis of Chiral Alcohols and Ethers

The inherent chirality of (S)-2-Acetoxy-1-ethoxypropane makes it an excellent starting material for the synthesis of enantiomerically pure alcohols and ethers. The acetoxy group can be selectively hydrolyzed to reveal a secondary alcohol, which can then be used in a variety of subsequent transformations. For instance, the resulting (S)-1-ethoxy-2-propanol can serve as a nucleophile in reactions to form more complex chiral ethers or can be oxidized to the corresponding ketone for further functionalization. The ethoxy group, on the other hand, provides a stable ether linkage that can be carried through multiple synthetic steps.

Enantioselective Synthesis of Key Intermediates for Complex Organic Molecules

The ability to introduce a defined stereocenter early in a synthetic sequence is a cornerstone of modern organic chemistry. (S)-2-Acetoxy-1-ethoxypropane serves as a valuable source of this chirality for the synthesis of a range of important intermediates.

Precursors for Pharmaceutical Intermediates

While specific, large-scale industrial applications are not widely documented in publicly available literature, the structural motif present in (S)-2-Acetoxy-1-ethoxypropane is analogous to fragments found in various biologically active molecules. Chiral 1,2-propanediol derivatives are common substructures in pharmaceuticals. The synthetic utility of (S)-2-Acetoxy-1-ethoxypropane lies in its potential to be elaborated into such key pharmaceutical intermediates, where the stereochemistry at the C2 position is crucial for biological activity.

Components for Agrochemical Intermediates

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on the development of stereochemically pure compounds to maximize efficacy and minimize off-target effects. The chiral core of (S)-2-Acetoxy-1-ethoxypropane can be envisioned as a foundational element in the synthesis of novel pesticides and herbicides. The controlled introduction of chirality is known to significantly impact the biological activity of these agents.

Building Blocks in Natural Product Synthesis

The synthesis of complex natural products often requires the assembly of multiple chiral fragments. (S)-2-Acetoxy-1-ethoxypropane represents a readily available C5 chiral building block. Its functional handles, the acetate (B1210297) and ether groups, allow for differential reactivity and the potential for incorporation into larger, more intricate molecular architectures characteristic of many natural products.

Development and Evaluation of Novel Chiral Ligands and Catalysts derived from (S)-2-Acetoxy-1-ethoxypropane

The development of new chiral ligands is a continuous pursuit in the field of asymmetric catalysis. The di-functional nature of the derivative of (S)-2-Acetoxy-1-ethoxypropane, (S)-1-ethoxy-2-propanol, makes it a candidate for modification into novel bidentate ligands. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, while the ether oxygen could potentially coordinate to a metal center. The performance of such novel ligands would need to be systematically evaluated in a range of asymmetric transformations to determine their efficacy in terms of enantioselectivity and catalytic activity.

Ligand TypePotential Metal ComplexTarget Asymmetric Reaction
Phosphine-EtherRhodium, IridiumAsymmetric Hydrogenation
Amine-EtherRutheniumAsymmetric Transfer Hydrogenation
Diol-derivedTitanium, BoronAsymmetric Aldol (B89426) Reactions

Application as a Stereoselective Polymerization Initiator or Co-monomer

The field of polymer chemistry increasingly utilizes chiral monomers to create polymers with unique stereochemical properties, leading to materials with novel physical and optical characteristics. (S)-2-Acetoxy-1-ethoxypropane, or its derivatives, could potentially be employed in stereoselective polymerization. The chiral initiator, derived from the parent compound, could influence the stereochemistry of the growing polymer chain. Alternatively, if converted into a suitable monomer, for example by introducing a polymerizable group, it could be incorporated as a chiral co-monomer to impart stereoregularity to the final polymer.

Polymerization RolePotential Monomer/InitiatorResulting Polymer Property
Chiral Initiator(S)-1-ethoxy-2-propanol based initiatorIsotactic or Syndiotactic Polymer
Chiral Co-monomerAcrylate or Styrene derivativeOptically Active Polymer

Contribution to the Synthesis of Advanced Materials Exhibiting Chiral Properties

A comprehensive search of scientific literature and research databases reveals no specific documented applications of (S)-2-Acetoxy-1-ethoxypropane as a chiral building block in the synthesis of advanced materials exhibiting chiral properties. While the field of chiral materials is extensive, with numerous studies on the use of various chiral synthons for creating polymers, liquid crystals, and other functional materials, (S)-2-Acetoxy-1-ethoxypropane is not featured in the available research.

The development of advanced materials with chiral characteristics is a significant area of research, focusing on the synthesis of molecules that can induce helical structures in liquid crystal phases or create chiral cavities in polymers for enantioselective separations and catalysis. Typically, chiral building blocks used for these purposes possess specific structural features, such as rigid backbones, bulky side groups, or specific functional groups that promote the transfer of chirality from the molecular level to the macroscopic properties of the material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-2-Acetoxy-1-ethoxypropane with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective acetylation of a chiral propanol precursor. A common approach uses lipase-mediated kinetic resolution under mild conditions (e.g., vinyl acetate as an acyl donor in anhydrous toluene at 25°C) to achieve >90% enantiomeric excess (ee). Post-reaction purification via fractional distillation or preparative HPLC is critical to isolate the (S)-enantiomer .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of (S)-2-Acetoxy-1-ethoxypropane?

  • Methodological Answer : Polarimetry and chiral HPLC are standard for assessing enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical assignments by analyzing spatial proximity of protons. For quantification, GC-MS with a chiral column (e.g., β-cyclodextrin-based) provides retention time correlations for enantiomers .

Q. How does solvent choice impact the stability of (S)-2-Acetoxy-1-ethoxypropane during storage?

  • Methodological Answer : Aprotic solvents like ethyl acetate or tetrahydrofuran (THF) are preferred to minimize hydrolysis. Stability studies show degradation rates increase in polar protic solvents (e.g., methanol) due to nucleophilic attack on the acetate group. Store at -20°C under inert gas (argon) to extend shelf life .

Advanced Research Questions

Q. How can researchers address contradictory data in kinetic studies of (S)-2-Acetoxy-1-ethoxypropane’s hydrolysis under varying pH conditions?

  • Methodological Answer : Discrepancies often arise from competing hydrolysis mechanisms (acid-catalyzed vs. base-promoted). Use isotopically labeled water (H₂¹⁸O) to track oxygen incorporation into products via mass spectrometry. Control ionic strength with buffer systems (e.g., phosphate at pH 2–12) to isolate pH-specific rate constants .

Q. What strategies mitigate racemization during derivatization of (S)-2-Acetoxy-1-ethoxypropane in nucleophilic substitution reactions?

  • Methodological Answer : Racemization is minimized by avoiding strong bases and high temperatures. Use bulky, non-nucleophilic bases (e.g., 2,6-lutidine) in aprotic solvents (e.g., DMF) to stabilize the transition state. Monitor ee in real time using inline polarimetry or circular dichroism (CD) spectroscopy .

Q. How do steric and electronic effects influence the reactivity of (S)-2-Acetoxy-1-ethoxypropane in cross-coupling reactions?

  • Methodological Answer : The ethoxy group’s electron-donating nature enhances nucleophilic attack at the acetoxy carbonyl, while the methyl branch introduces steric hindrance. Computational modeling (DFT) can predict regioselectivity, validated experimentally by comparing yields of products from Suzuki-Miyaura vs. Heck couplings .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting spectral assignments for (S)-2-Acetoxy-1-ethoxypropane derivatives?

  • Methodological Answer : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for unambiguous structural confirmation. For ambiguous NOESY signals, synthesize deuterated analogs to isolate coupling patterns. Cross-validate with IR spectroscopy for functional group verification .

Q. What statistical methods are appropriate for analyzing variability in enantioselective synthesis yields?

  • Methodological Answer : Use multivariate analysis (e.g., PCA) to identify critical factors (catalyst loading, temperature) contributing to yield variability. Replicate experiments under DOE (Design of Experiments) frameworks to optimize robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.